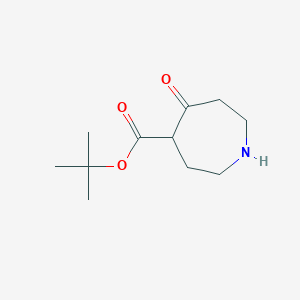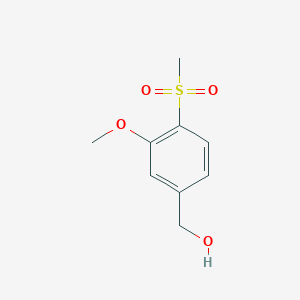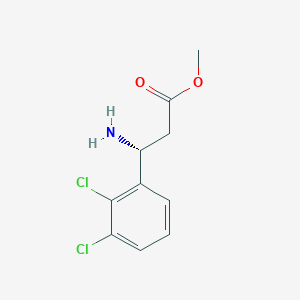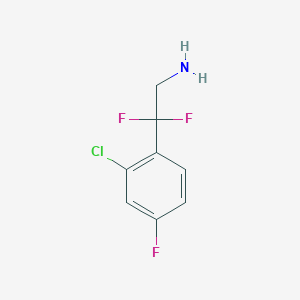![molecular formula C10H13NO2S B13513671 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)
2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid is an organic compound that features a pyridine ring attached to a propanoic acid moiety through a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid typically involves the reaction of 2-methylpropanoic acid with a pyridine derivative. One common method includes the use of a sulfanyl group to link the pyridine ring to the propanoic acid. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles such as bromine or nitronium ions are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Brominated or nitrated pyridine derivatives.
科学研究应用
2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
3-Pyridinepropionic acid: Similar structure but lacks the sulfanyl linkage.
2-Methyl-2-(pyridin-3-yl)propanoic acid: Similar structure but differs in the position of the methyl group.
4-Pyridinepropionic acid: Similar structure but with the pyridine ring attached at a different position.
Uniqueness: 2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological targets that are not possible with the other similar compounds.
属性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC 名称 |
2-methyl-3-(pyridin-3-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-8(10(12)13)6-14-7-9-3-2-4-11-5-9/h2-5,8H,6-7H2,1H3,(H,12,13) |
InChI 键 |
VEMSDKOJSQOPCG-UHFFFAOYSA-N |
规范 SMILES |
CC(CSCC1=CN=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid](/img/structure/B13513592.png)
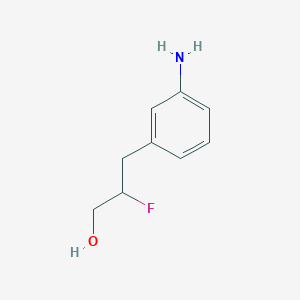
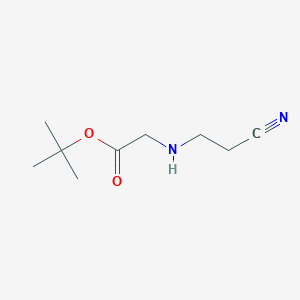
![Dispiro[3.1.36.14]decane-8-sulfonyl chloride](/img/structure/B13513611.png)
![(3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13513624.png)
![(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13513634.png)
